NPE-caged-proton

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

The primary target of NPE-caged-proton is a proton acceptor, such as a protein or enzyme . The compound interacts with these targets by releasing a proton from its cage, which can then engage with the target molecule .

Mode of Action

This compound is a 1-(2-nitrophenyl)ethyl caged proton that releases a proton and a sulfate ion upon photolysis . This process is triggered by irradiation with ultraviolet light . The released proton can then interact with its target, leading to alterations in the target’s structure and/or function .

Biochemical Pathways

The compound is known to generate rapid acidifications (ph jumps) down to ph 2 . This suggests that it may influence biochemical pathways sensitive to pH changes.

Pharmacokinetics

The compound is soluble to 100 mm in water and to 100 mm in dmso , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the generation of rapid acidifications (pH jumps) down to pH 2 . This can lead to significant changes in the molecular and cellular environment, potentially affecting the function of proteins and enzymes sensitive to pH changes.

Action Environment

The action of this compound can be influenced by environmental factors such as light and pH. The compound requires irradiation with ultraviolet light for photolysis , and its ability to generate rapid acidifications suggests that it may be more effective in environments with higher initial pH levels.

生化学分析

Biochemical Properties

The NPE-caged-proton plays a significant role in biochemical reactions. Upon photolysis, it releases a proton and a sulfate ion, leading to rapid acidifications . This property allows the this compound to interact with various enzymes, proteins, and other biomolecules, altering their activity due to the sudden change in pH .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. The rapid acidification caused by the release of the proton can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of the this compound is primarily through its ability to cause rapid acidifications. Upon photolysis, the this compound releases a proton and a sulfate ion, leading to a sudden decrease in pH . This can result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .

Metabolic Pathways

Given its role in causing rapid acidifications, it may interact with enzymes or cofactors involved in pH regulation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of NPE-caged-proton involves the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid to form 1-(2-nitrophenyl)ethyl sulfate. This reaction typically requires an acidic environment and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process while minimizing the formation of by-products .

化学反応の分析

Types of Reactions: NPE-caged-proton primarily undergoes photolysis, a reaction where the compound is exposed to ultraviolet light, causing it to release a proton and a sulfate ion. This reaction is highly specific and occurs at wavelengths between 350 and 355 nanometers .

Common Reagents and Conditions: The primary reagent used in the reactions involving this compound is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution and exposing it to controlled ultraviolet light to induce photolysis .

Major Products Formed: The major products formed from the photolysis of this compound are a proton and a sulfate ion. This reaction results in a rapid decrease in pH, making it useful for applications requiring precise control of acidity .

科学的研究の応用

NPE-caged-proton has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study rapid acidification processes and pH-dependent reactions. In biology, it is employed to investigate cellular processes that are influenced by changes in pH, such as enzyme activity and ion channel function. In medicine, this compound is used in research related to drug delivery and the development of pH-sensitive therapeutic agents .

類似化合物との比較

Similar Compounds:

- NPE-caged-adenosine triphosphate

- NPE-caged-guanosine triphosphate

- NPE-caged-adenosine diphosphate ribose

Uniqueness: NPE-caged-proton is unique in its ability to generate rapid and precise pH jumps, making it particularly useful for studies requiring controlled acidification. Unlike other caged compounds that release larger molecules, this compound releases a simple proton, allowing for more straightforward and targeted applications .

特性

CAS番号 |

1186195-63-0 |

|---|---|

分子式 |

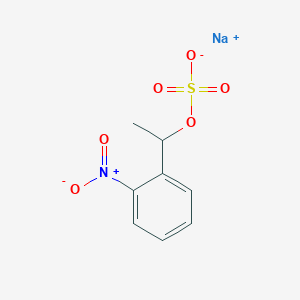

C8H9NNaO6S |

分子量 |

270.22 g/mol |

IUPAC名 |

sodium;1-(2-nitrophenyl)ethyl sulfate |

InChI |

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |

InChIキー |

SSIPIRXPVMRXSA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |

正規SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |

同義語 |

Alternative Name: NPE-caged-sulfate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)